Nitrosoiminodiacetic acid
Description
Contextualization within N-Nitroso Compound Chemistry
Nitrosoiminodiacetic acid is classified as an N-nitroso compound, a group of organic chemicals characterized by the presence of a nitroso functional group (-N=O) attached to a nitrogen atom. These compounds are of significant interest due to the diverse activities of molecules within this class. NIDA is specifically the N-nitroso derivative of iminodiacetic acid (IDA), a secondary amine. veeprho.comoup.com The formation of N-nitroso compounds, including NIDA, can occur when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrous acid, which can be formed from nitrites in acidic conditions. oup.compharmaexcipients.com
The study of N-nitroso compounds is a significant area of research, particularly in the context of pharmaceutical and environmental analysis, due to the potential for some members of this class to be carcinogenic. oup.compmda.go.jp NIDA is often used as a reference standard in analytical method development and validation to detect and quantify nitrosamine (B1359907) impurities in various products. veeprho.com
Fundamental Structural Features and Reactive Moieties of this compound
The molecular structure of this compound is central to its chemical properties. Its molecular formula is C₄H₆N₂O₅, and it has a molecular weight of 162.10 g/mol . veeprho.comnih.govsimsonpharma.comechemi.comallmpus.comchemicalbook.com The key structural features are:
A Nitroso Group (-N=O): This functional group is attached to the nitrogen atom of the parent iminodiacetic acid molecule and is the defining feature of N-nitroso compounds. It is the primary reactive moiety, influencing the molecule's biological and chemical reactivity. The nitroso group can participate in various chemical reactions, including oxidation to a nitro group and reduction to an amine.
Two Carboxylic Acid Groups (-COOH): The presence of two carboxylic acid groups makes NIDA a dicarboxylic acid. These groups are ionizable and contribute to the molecule's polarity and its ability to act as a chelating agent. akjournals.com
The combination of the nitroso group and the carboxylic acid functionalities dictates the reactivity of NIDA. The molecule's mechanism of action often involves the nitroso group's ability to interact with nucleophilic sites on other molecules.
Data on this compound
The following tables provide key data points for this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-[carboxymethyl(nitroso)amino]acetic acid | veeprho.comnih.gov |
| CAS Number | 25081-31-6 | veeprho.comnih.govpharmaffiliates.com |
| Molecular Formula | C₄H₆N₂O₅ | veeprho.comnih.govsimsonpharma.com |
| Molecular Weight | 162.10 g/mol | veeprho.comnih.govsimsonpharma.com |
| InChI | InChI=1S/C₄H₆N₂O₅/c7-3(8)1-6(5-11)2-4(9)10/h1-2H2,(H,7,8)(H,9,10) | veeprho.comnih.gov |
| SMILES | C(C(=O)O)N(CC(=O)O)N=O | veeprho.comnih.gov |
Table 2: Research Findings on this compound
| Research Area | Finding | Source(s) |
|---|---|---|
| Formation | Can be formed as an artifact during acidic derivatization of samples containing iminodiacetic acid and nitrite (B80452). | akjournals.comiaea.org |
| Precursor | Iminodiacetic acid (IDA) is a precursor for the formation of NIDA. | oup.comiaea.org |
| Analytical Detection | Detected and quantified using techniques like GC/MS (after derivatization) and LC/MS. | akjournals.com |
| Carcinogenicity Studies | In a feeding study with rats, NIDA was found to be noncarcinogenic under the tested conditions. | oup.comresearchgate.net |
Laboratory Synthesis of this compound
The deliberate synthesis of this compound in a laboratory environment is primarily achieved through the nitrosation of iminodiacetic acid or its derivatives. This process involves the introduction of a nitroso group into the parent molecule, a reaction that is carefully controlled to achieve the desired product.
Nitrosation of Iminodiacetic Acid Precursors
The most common method for synthesizing NIDA is the direct nitrosation of iminodiacetic acid (IDA). researchgate.netsmolecule.com This reaction is typically carried out by treating iminodiacetic acid with a nitrosating agent, such as nitrous acid (HNO₂), under controlled conditions. researchgate.netsmolecule.com Nitrous acid is often generated in situ by the reaction of a nitrite salt, like sodium nitrite, with a strong acid. The secondary amine nitrogen in the IDA molecule acts as a nucleophile, attacking the nitrosyl cation (or a related species) generated from the nitrosating agent.
The general reaction can be represented as: HOOCCH₂NHCH₂COOH + HNO₂ → HOOCCH₂N(NO)CH₂COOH + H₂O
The efficiency of this reaction is dependent on several factors, including the pH of the reaction medium and the concentration of the reactants.
Influence of Acidic Conditions and Catalytic Agents (e.g., Lewis Acids like BF3/methanol)
Acidic conditions are crucial for the successful nitrosation of iminodiacetic acid. The presence of acid facilitates the formation of the active nitrosating species from nitrite salts. The reaction is generally favored in environments with a pH below 3.
In certain synthetic and analytical derivatization procedures, Lewis acids are employed to catalyze the reaction. A notable example is the use of boron trifluoride (BF₃) in methanol (B129727). BF₃ acts as a Lewis acid, promoting the formation of the nitroso derivative. This reagent is often used in the derivatization of compounds for analysis by gas chromatography/mass spectrometry (GC/MS), where it facilitates the esterification of the carboxylic acid groups in addition to promoting nitrosation. The use of BF₃/methanol can lead to the formation of the methyl ester of NIDA.
Derivatization Strategies for Synthetic Analogs
The core structure of iminodiacetic acid can be derivatized to create a variety of synthetic analogs, which can then potentially be nitrosated to form corresponding NIDA analogs. These strategies are often employed to modify the physicochemical properties of the molecule for specific applications, such as in drug discovery or for creating specialized chelating agents.
For instance, research has been conducted on the synthesis of novel IDA derivatives with methoxy (B1213986) substituents to evaluate their effects on plasma hemostasis and biocompatibility. Another example involves the derivatization of iminodiacetic acid to create inhibitors of enzymes like New Delhi metallo-β-lactamase 1 (NDM-1), where IDA serves as a simplified analog of a natural product. researchgate.net Furthermore, lipid-derivatized Smac mimetics have been synthesized using iminodiacetic acid as a building block, showcasing its versatility in creating more complex molecules. nih.gov These derivatization approaches typically involve reactions at the carboxylic acid groups or by using a protected form of IDA to build larger molecular scaffolds.
In Situ Formation and Artifact Generation
This compound can be formed in situ, meaning it is generated within a particular environment or during a specific process rather than being intentionally synthesized and added. This can occur during analytical procedures, leading to its classification as an artifact, or it can happen accidentally in various chemical systems.
Mechanisms of Formation during Analytical Derivatization Processes
A significant context for the in situ formation of NIDA is during the analysis of samples containing iminodiacetic acid, particularly when using certain derivatization techniques for gas chromatography/mass spectrometry (GC/MS). smolecule.comnih.gov The analysis of polar, non-volatile compounds like amino acids and chelating agents often requires derivatization to increase their volatility.
When samples containing IDA and sources of nitrite or nitrate (B79036) are treated with acidic derivatizing agents like BF₃/methanol, the conditions become favorable for nitrosation. epa.gov This leads to the conversion of IDA into NIDA, which is then detected by the analytical instrument. In such cases, NIDA is considered an artifact of the analytical method, as it was not present in the original sample but was formed during sample preparation. smolecule.comepa.gov The use of liquid chromatography/mass spectrometry (LC/MS) with acidic mobile phases can also inadvertently promote the formation of NIDA. To avoid this artifactual formation, methods using basic conditions, such as thermospray LC/MS with a mobile phase at pH 10.5, have been developed.
Accidental or Incidental Formation in Chemical Reaction Systems
Beyond the confines of analytical laboratories, this compound can be formed incidentally in other chemical environments. One potential pathway is through the degradation of more complex molecules. For example, it has been suggested that nitrilotriacetic acid (NTA), a tertiary amine used as a chelating agent, can degrade to form the secondary amine iminodiacetic acid. epa.gov In the presence of nitrosating agents in the environment, this IDA could then be converted to NIDA. epa.gov
The unintentional formation of nitrosamines, in general, is a concern in the pharmaceutical industry. smolecule.com If a manufacturing process for a drug substance involves secondary amines as starting materials or intermediates, and there is a source of nitrite (for instance, as an impurity in other reagents), there is a risk of forming nitrosamine impurities under acidic conditions. While not specifically documented as a widespread industrial issue, the potential for the incidental formation of NIDA exists in any system where iminodiacetic acid or its precursors are present along with nitrosating agents under favorable pH conditions.
Data Tables
Table 1: Key Reagents and Conditions for this compound Synthesis and Formation
| Process | Precursor | Key Reagents/Conditions | Outcome | Citation(s) |
| Laboratory Synthesis | Iminodiacetic acid (IDA) | Nitrous acid (HNO₂), acidic conditions (pH < 3) | Formation of this compound (NIDA) | researchgate.net |
| Catalytic Synthesis | Iminodiacetic acid (IDA) | Boron trifluoride (BF₃)/methanol | Formation of NIDA (often as a methyl ester derivative) | |
| Artifact Formation | Iminodiacetic acid (IDA) in sample | Acidic derivatizing agents (e.g., BF₃/methanol), presence of nitrite/nitrate | In situ formation of NIDA during analysis | smolecule.comepa.gov |
| Incidental Formation | Nitrilotriacetic acid (NTA) | Degradation to IDA, followed by reaction with nitrosating agents | Potential environmental formation of NIDA | epa.gov |
Table 2: Analytical Techniques and the Role of this compound Formation
| Analytical Technique | Purpose | Role of NIDA Formation | Mitigation Strategies | Citation(s) |
| Gas Chromatography/Mass Spectrometry (GC/MS) | Analysis of volatile and semi-volatile compounds | NIDA can be an artifact formed during acidic derivatization of IDA. | Use of alternative derivatization methods or non-acidic analytical techniques. | smolecule.com |
| Liquid Chromatography/Mass Spectrometry (LC/MS) | Analysis of polar compounds | Acidic mobile phases can promote the artifactual formation of NIDA. | Use of basic mobile phases (e.g., pH 10.5) to prevent in situ nitrosation. |
Structure
3D Structure
Properties
IUPAC Name |
2-[carboxymethyl(nitroso)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O5/c7-3(8)1-6(5-11)2-4(9)10/h1-2H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYVHYXTFHZCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021043 | |
| Record name | Nitrosoiminodiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25081-31-6 | |
| Record name | Nitrosoiminodiacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25081-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Nitrosoiminodiacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025081316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrosoiminodiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(carboxymethyl)(nitroso)amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | NITROSOIMINODIACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRD7T0PY6O | |
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Synthetic Methodologies and Formation Pathways
Environmental Formation
Nitrosoiminodiacetic acid (NIDA) is not typically introduced directly into the environment in significant quantities. Instead, its presence is primarily the result of the chemical transformation of precursor compounds. The principal pathway involves the degradation of nitrilotriacetic acid (NTA), a widely used chelating agent, into iminodiacetic acid (IDA), which is the direct precursor to NIDA. wikipedia.org The subsequent nitrosation of IDA yields NIDA. This transformation sequence is influenced by various environmental factors and treatment processes, particularly in aquatic systems and water treatment facilities.
Transformation of Nitrilotriacetic Acid (NTA) to Iminodiacetic Acid (IDA)
Nitrilotriacetic acid, a tertiary amine, can be transformed into the secondary amine, iminodiacetic acid, through several degradation pathways. ijc.org This initial conversion is a critical step for the eventual formation of NIDA, as secondary amines are susceptible to nitrosation.
Photochemical Degradation: In sunlit surface waters, the photochemical degradation of NTA, particularly when complexed with metal ions like iron (Fe(III)), is a significant pathway for IDA formation. acs.orgnih.gov The Fe(III)-NTA complex is sensitive to photodegradation, wherein the process leads to the reduction of the metal ion and the oxidation and cleavage of the NTA ligand, yielding IDA and other byproducts such as formaldehyde (B43269) and glycine. acs.orgnih.govacs.org Studies have shown this degradation occurs rapidly under sunlight. acs.org
Biodegradation: Microbial activity is another major route for NTA degradation. Certain microorganisms can utilize NTA, cleaving a carbon-nitrogen bond to form IDA and glyoxylate (B1226380) as intermediates. ijc.org These intermediates are then further metabolized by the microorganisms. The biodegradation of the Fe(III)-NTA complex has been observed to produce IDA and glycine. nih.govresearchgate.net
Chemical Oxidation in Water Treatment: Disinfection and oxidation processes used in drinking water treatment can also break down NTA. Processes involving strong oxidants like ozone or chlorine can lead to the degradation of NTA into smaller molecules, including IDA. ijc.orgresearchgate.net For instance, the chlorination of NTA in the absence of ammonia (B1221849) has been shown to rapidly produce IDA. ijc.org
Table 1: Major Pathways for the Transformation of NTA to IDA
| Transformation Pathway | Description | Key Factors | Primary Products |
|---|---|---|---|
| Photochemical Degradation | Degradation of the Fe(III)-NTA complex by sunlight. acs.orgnih.gov | Sunlight, presence of Fe(III) ions. acs.org | Iminodiacetic acid (IDA), Formaldehyde, Glycine. nih.gov |
| Biodegradation | Microbial breakdown of NTA. | Presence of acclimatized microorganisms. | Iminodiacetic acid (IDA), Glycine, Glyoxylate, Ammonia. researchgate.net |
| Chemical Oxidation | Degradation during water treatment processes. ijc.orgresearchgate.net | Presence of oxidants (e.g., chlorine, ozone). ijc.orgresearchgate.net | Iminodiacetic acid (IDA), N-chloro IDA, Glycine. ijc.org |
Nitrosation of Iminodiacetic Acid (IDA) to this compound (NIDA)
The conversion of the secondary amine IDA to the N-nitroso compound NIDA occurs through nitrosation. This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the IDA molecule.
The primary nitrosating agent in environmental and biological systems is nitrous acid (HNO₂), which is in equilibrium with its anhydride (B1165640), dinitrogen trioxide (N₂O₃), under acidic conditions. epa.gov The presence of nitrite (B80452) (NO₂⁻) is a prerequisite, as it is converted to nitrous acid in an acidic environment. epa.gov
The formation of NIDA from IDA is a significant concern during water disinfection processes, especially chloramination. syr.eduacs.org Chloramination, while reducing the formation of some regulated disinfection byproducts like trihalomethanes, can promote the formation of N-nitrosamines when precursor amines are present. acs.orgnih.govacs.org The reaction mechanism can involve monochloramine or dichloramine reacting with the amine precursor to form an unstable hydrazine (B178648) intermediate, which is then oxidized to the nitrosamine (B1359907). acs.org The reaction is highly dependent on pH and the concentration of the reactants. nih.gov
It has also been noted that NIDA can be formed as an artifact during laboratory analysis of water samples containing IDA, particularly when acidic conditions and nitrite are present in the sample or during the derivatization step for gas chromatography.
Table 2: Conditions for Nitrosation of IDA to NIDA
| Process | Key Reactants | Conditions | Significance |
|---|---|---|---|
| Water Disinfection (e.g., Chloramination) | Iminodiacetic acid (IDA), Chloramines, Nitrite/Nitrous Acid. syr.eduacs.orgnih.gov | pH-dependent, presence of amine precursors. nih.govacs.org | A potential pathway for the formation of carcinogenic N-nitrosamines in drinking water. syr.eduwho.int |
| Environmental Nitrosation | Iminodiacetic acid (IDA), Nitrous Acid (from nitrite). epa.gov | Acidic pH. epa.gov | Can occur in specific environmental compartments where precursors and acidic conditions coexist. |
| Analytical Artifact Formation | Iminodiacetic acid (IDA), Nitrite/Nitrate (B79036), Acidic reagents (e.g., BF₃/methanol). | Acidic conditions during sample preparation/derivatization. | Can lead to false-positive identification of NIDA in samples. |
Reaction Chemistry and Transformational Studies
Oxidation Reactions of the Nitroso Group
The nitroso group (-N=O) of nitrosoiminodiacetic acid is susceptible to oxidation, which primarily involves the conversion of the nitrogen atom to a higher oxidation state.
The principal product of the oxidation of this compound is N-nitroiminodiacetic acid. This transformation involves the oxidation of the nitroso group to a nitro group (-NO₂), representing a key reaction for modifying the electronic properties and coordination chemistry of the iminodiacetic acid backbone.
Several oxidizing agents have been identified for the conversion of nitroso compounds to their nitro analogues. For this compound, common oxidizing agents include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂). While detailed experimental studies specifying yields and optimal conditions for NIDA are not extensively documented in publicly available literature, the general conditions for such oxidations typically involve careful control of temperature and stoichiometry to prevent over-oxidation or degradation of the starting material and product.
Table 1: Investigated Oxidizing Agents for the Conversion of this compound to Nitroiminodiacetic Acid
| Oxidizing Agent | Product | General Reaction Conditions |
| Potassium Permanganate (KMnO₄) | N-Nitroiminodiacetic Acid | Typically in an aqueous or mixed solvent system. Reaction progress is often monitored by the disappearance of the permanganate color. |
| Hydrogen Peroxide (H₂O₂) | N-Nitroiminodiacetic Acid | Often carried out in aqueous solution, sometimes with acid or base catalysis depending on the substrate. |
Conversion to Nitro Compounds
Reduction Reactions of the Nitroso Group
The nitroso group of NIDA can be readily reduced, offering a pathway to derivatives with different functional groups and reactivity.
The reduction of the nitroso group in this compound leads to the formation of N-aminoiminodiacetic acid, also known as iminodiacetic acid hydrazine (B178648). This reaction is a critical transformation as it converts the electrophilic nitroso group into a nucleophilic amino group, significantly altering the molecule's chemical behavior.
A range of reducing agents can be employed for the reduction of nitroso compounds. For this compound, strong hydride reagents are effective. The selectivity of the reduction is important, as incomplete reduction could potentially lead to the formation of hydroxylamine (B1172632) intermediates.
Table 2: Analysis of Reducing Agents for the Formation of Amine Products from this compound
| Reducing Agent | Product | General Reaction Conditions & Selectivity |
| Sodium Borohydride (NaBH₄) | N-Aminoiminodiacetic Acid | A milder reducing agent, typically used in protic solvents like water or alcohols. Generally selective for the nitroso group. |
| Lithium Aluminum Hydride (LiAlH₄) | N-Aminoiminodiacetic Acid | A very strong and reactive reducing agent, used in anhydrous ethereal solvents (e.g., diethyl ether, THF). It will also reduce the carboxylic acid groups if not carefully controlled. |
Formation of Amine Products
Substitution Reactions Involving the Nitroso Moiety
The nitroso group of NIDA can be involved in substitution reactions, either through direct replacement or by participating in more complex transformations.
One of the most notable reactions of N-nitroso-α-amino acids, including NIDA, is their cyclodehydration to form mesoionic compounds known as sydnones. When N-nitrosoiminodiacetic acid is treated with a dehydrating agent like cold acetic anhydride (B1165640), it undergoes a cyclization reaction to form 3-carboxymethylsydnone. researchgate.net This reaction is significant because it proceeds in preference to the formation of the isomeric cyclic anhydride, N-nitrosomorpholin-2,6-dione. researchgate.net The reaction is thought to be facilitated by the favorable conformation of NIDA, which allows the nitroso group to participate in the ring formation. researchgate.net
Another potential reaction is denitrosation, where the nitroso group is cleaved from the nitrogen atom to regenerate the parent amine, iminodiacetic acid. epa.govsmolecule.com This reaction typically occurs under acidic conditions and can be promoted by various nucleophiles. epa.govsmolecule.com
Table 3: Substitution and Related Reactions of this compound
| Reagent/Condition | Reaction Type | Product |
| Acetic Anhydride (cold) | Cyclodehydration / Substitution | 3-Carboxymethylsydnone |
| Acidic conditions | Denitrosation | Iminodiacetic Acid |
Cyclization and Rearrangement Processes
N-nitrosoiminodiacetic acid is a versatile precursor in synthetic chemistry, capable of undergoing intramolecular cyclization reactions under specific conditions. The presence of both a nitroso group and two carboxylic acid functionalities within the same molecule allows for competing dehydration pathways, leading to the formation of distinct heterocyclic structures. The course of the reaction is largely dictated by the choice of dehydrating agent and the conformational preferences of the substrate.
A significant reaction of N-nitrosoiminodiacetic acid is its cyclodehydration to form a mesoionic sydnone (B8496669) derivative. When treated with a suitable dehydrating agent, such as cold acetic anhydride, N-nitrosoiminodiacetic acid preferentially undergoes cyclization to yield 3-carboxymethylsydnone. researchgate.net Sydnones are a class of mesoionic heterocyclic aromatic compounds characterized by a 1,2,3-oxadiazole (B8650194) ring with an exocyclic oxygen atom at position 5.
The formation of 3-carboxymethylsydnone from N-nitrosoiminodiacetic acid is a notable example where sydnone formation is favored over other potential cyclization products. researchgate.net The reaction proceeds through the removal of a water molecule, facilitated by the dehydrating agent, leading to the formation of the stable sydnone ring. While acetic anhydride is a commonly used reagent for this transformation, other powerful dehydrating agents like trifluoroacetic anhydride can also be employed, often resulting in significantly faster reaction times. researchgate.net
Research indicates that the conformational arrangement of N-nitrosoiminodiacetic acid plays a crucial role in directing this reaction pathway. The molecule adopts a conformation where the nitroso group is positioned favorably to participate in the cyclization to form the sydnone ring without requiring a significant initial change in configuration. researchgate.net
Table 1: Synthesis of 3-Carboxymethylsydnone
| Reactant | Reagent | Product | Outcome | Reference |
| N-Nitrosoiminodiacetic acid | Acetic Anhydride (cold) | 3-Carboxymethylsydnone | Preferred reaction pathway, forms sydnone instead of the isomeric anhydride. | researchgate.net |
| N-Nitrosoiminodiacetic acid | Trifluoroacetic Anhydride | 3-Carboxymethylsydnone | Alternative reagent, leads to a much faster reaction compared to acetic anhydride. | researchgate.net |
In the cyclization of N-nitrosoiminodiacetic acid, a competing intramolecular dehydration pathway exists that could theoretically lead to the formation of a six-membered cyclic anhydride, N-nitrosomorpholin-2,6-dione. researchgate.net This type of reaction, where a dicarboxylic acid cyclizes to form an anhydride, is a common transformation. For instance, the non-nitrosated parent compound, N-phenyliminodiacetic acid, forms the corresponding morpholindione when treated with acetic anhydride. researchgate.net
However, in the case of N-nitrosoiminodiacetic acid, the formation of the sydnone is the dominant reaction pathway. researchgate.net Treatment with cold acetic anhydride yields 3-carboxymethylsydnone rather than N-nitrosomorpholin-2,6-dione. researchgate.net This preference is attributed to the electronic and conformational properties imparted by the N-nitroso group, which favors the formation of the five-membered mesoionic sydnone ring over the six-membered anhydride ring. researchgate.net This outcome highlights a fine balance between competing cyclization possibilities, where the specific substitution on the nitrogen atom dictates the final product structure. researchgate.net
Table 2: Competing Dehydration Pathways for Iminodiacetic Acid Derivatives
| Starting Compound | Reagent | Major Product | Minor/Not Observed Product | Reference |
| N-Nitrosoiminodiacetic acid | Acetic Anhydride | 3-Carboxymethylsydnone | N-Nitrosomorpholin-2,6-dione | researchgate.net |
| N-Phenyliminodiacetic acid | Acetic Anhydride | N-Phenylmorpholin-2,6-dione | - | researchgate.net |
Coordination Chemistry and Metal Complexation
Ligand Properties of Nitrosoiminodiacetic Acid
The ability of this compound to form complexes with metal ions is dictated by its inherent structural and electronic properties. As a derivative of the well-established chelating agent iminodiacetic acid, NIDA possesses significant potential for metal coordination. nih.govwikipedia.org
This compound is recognized for its chelating properties, which enable it to form stable complexes with various metal ions. cymitquimica.com Its molecular structure features several potential donor atoms that can participate in coordinate bonds with a metal center. The primary binding sites are derived from its iminodiacetic acid backbone, which includes the central amino nitrogen and the two oxygen atoms from the carboxylate groups. researchgate.netwikipedia.org
The general structure of aminocarboxylate ligands suggests that NIDA can act as a tridentate ligand, coordinating to a single metal ion through the nitrogen atom and one oxygen atom from each of the two carboxylate groups, forming stable five-membered chelate rings. wikipedia.orgwikipedia.org Furthermore, the introduction of the nitroso group (-N=O) on the nitrogen atom adds potential coordination sites through the nitroso nitrogen or oxygen, which could lead to different or higher denticity depending on the metal ion and reaction conditions.
The coordination behavior of this compound in solution is highly dependent on the pH of the medium, which dictates the protonation state of its acidic functional groups. The compound has two carboxylic acid groups, and their deprotonation is a prerequisite for effective coordination via the carboxylate oxygens.
The acid dissociation constants (pKa) for this compound have been reported and are detailed in the table below.
| Dissociation Step | pKa Value |
|---|---|
| pK₁ | 2.28 |
| pK₂ | 3.38 |
Data sourced from ChemicalBook
At a pH below 2.28, both carboxylic acid groups are predominantly in their protonated form (-COOH), making them poor electron-pair donors. As the pH increases above the pKa values, the carboxylic acid groups deprotonate to form carboxylate groups (-COO⁻). These anionic groups are significantly better Lewis bases and can form strong coordinate bonds with positively charged metal ions. The coordination strength of the ligand is therefore expected to increase significantly as the pH rises from acidic to neutral or basic conditions, where the ligand exists in its fully deprotonated, dianionic form. The formation of N-nitroso compounds like NIDA typically occurs under acidic conditions.
Identification of Chelating Capabilities and Potential Binding Sites
Formation of Metal Complexes with this compound
The interaction of this compound with metal ions leads to the formation of coordination complexes. The specific architecture, stoichiometry, and geometry of these complexes depend on various factors, including the nature of the metal ion, the metal-to-ligand ratio, and the pH of the solution.
Based on its structure, this compound can theoretically form both mononuclear and polynuclear complexes. A mononuclear complex would involve a single metal center coordinated by one or more NIDA ligands. iiste.org Given that its parent compound, iminodiacetic acid, is a tridentate ligand, NIDA can be expected to form similar mononuclear species. wikipedia.orgresearchgate.net
Polynuclear complexes, which contain two or more metal centers bridged by ligands, are also a possibility. iiste.org The carboxylate groups of NIDA have the potential to act as bridging ligands, where one carboxylate group coordinates to two different metal ions simultaneously. This bridging capability is a common feature in the coordination chemistry of metal carboxylates and could lead to the formation of dimers or larger polymeric structures. While specific structural studies for NIDA complexes are not widely available, the versatility of its potential binding sites suggests a capacity to form diverse and complex architectures.
The stoichiometry of metal complexes with aminocarboxylate ligands like NIDA is often found to be 1:1, 1:2, or 1:3 (metal:ligand). wikipedia.org For a tridentate ligand interacting with a metal ion that favors a six-coordinate octahedral geometry (a common geometry for many transition metals), a stable complex with a 1:2 metal-to-ligand stoichiometry, [M(NIDA)₂], is highly plausible. In such a complex, the two NIDA ligands would occupy all six coordination sites around the metal center.
The specific coordination geometry is dictated by the electronic configuration and size of the central metal ion. For transition metals like copper(II) or nickel(II), distorted octahedral or square pyramidal geometries are common. nih.govwikipedia.org For instance, copper(II) complexes with aminocarboxylate ligands often exhibit distorted geometries due to the Jahn-Teller effect. Without definitive crystal structure data for metal-NIDA complexes, the predicted geometries are based on analogies with structurally similar ligands. wikipedia.orgwikipedia.org
Elucidation of Mononuclear and Polynuclear Complex Architectures
Thermodynamics and Kinetics of Complex Formation
The stability of metal-NIDA complexes in solution is quantified by thermodynamic parameters, while the speed at which these complexes form is described by kinetics.
The kinetics of complex formation describe the rate and mechanism of the substitution reaction where the ligand replaces solvent molecules from the metal's coordination sphere. grafiati.com These reactions can range from extremely fast to very slow. A distinction is made between thermodynamic stability and kinetic inertness; a complex can be thermodynamically stable but react very slowly (kinetically inert), or be thermodynamically unstable but persist for a long time due to high activation energy for its decomposition. cbpbu.ac.ingrafiati.com Kinetic studies can elucidate the reaction mechanism, which for many metal complexes involves an associative or dissociative pathway. grafiati.com While kinetic and mechanistic studies have been conducted on the thermal decomposition of NIDA itself, detailed studies on the kinetics of its metal complex formation are not widely reported.
Quantification of Stability Constants and Conditional Stability Constants
However, data for the closely related iminodiacetic acid (IDA) can provide some insights. For instance, studies on silica-based materials functionalized with iminodiacetic acid have demonstrated a high affinity for certain transition metals. This suggests that NIDA would also form stable complexes, although the electronic effect of the nitroso group would likely modify the stability.
Conditional stability constants are particularly important in complex systems, such as environmental or biological fluids, as they account for the influence of pH and the presence of competing ions. These constants provide a more realistic measure of a ligand's effectiveness in chelating a specific metal ion under given conditions. Unfortunately, specific conditional stability constants for N-nitrosoiminodiacetic acid complexes are not well-documented in the literature.
It is noteworthy that in environments containing nitrite (B80452), such as certain nuclear waste streams, iminodiacetic acid can be converted to N-nitrosoiminodiacetic acid. pnnl.gov This transformation underscores the importance of understanding the coordination chemistry of NIDA in such specific contexts.
Analysis of Ligand Exchange Kinetics
The kinetics of ligand exchange in metal complexes are crucial for understanding their reactivity and potential applications. Complexes are classified as either labile, meaning they undergo rapid ligand substitution, or inert, indicating slow exchange rates. cbpbu.ac.inupcollege.ac.in The lability of a complex is influenced by factors such as the electronic configuration of the metal ion and the steric and electronic properties of the ligands. libretexts.org
Currently, there is a lack of specific experimental data on the ligand exchange kinetics of N-nitrosoiminodiacetic acid complexes in the published literature. General principles of coordination chemistry suggest that the kinetic behavior would depend on the central metal ion. For instance, complexes with d-electron configurations that lead to high ligand field stabilization energies are often kinetically inert. cbpbu.ac.in Advanced techniques such as NMR and ESI-MS are employed to study these kinetics, but such studies on NIDA complexes have not been reported. rsc.org
Interactions with Specific Metal Ions and Radionuclides
Research on iminodiacetic acid functionalized sorbents has shown a strong affinity for Co(II) and Ni(II), particularly under neutral to alkaline conditions. This suggests that NIDA would also form stable complexes with these metal ions. Potentiometric studies on similar poly(acrylic acids) have demonstrated the formation of stable complexes with Cu(II) and Ni(II). nih.gov The Irving-Williams series, which predicts the relative stabilities of divalent transition metal complexes (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), would likely apply to complexes with N-nitrosoiminodiacetic acid.
Table 1: Interaction of Iminodiacetic Acid (a related compound) with Transition Metals
| Metal Ion | Observation | Reference |
| Co(II) | High affinity for IDA-functionalized sorbents | |
| Ni(II) | High affinity for IDA-functionalized sorbents | |
| Cu(II) | Forms stable complexes with similar ligands | nih.gov |
| Zn(II) | Expected to form stable complexes based on Irving-Williams series |
This table is illustrative and based on data for a related compound due to the lack of specific data for N-nitrosoiminodiacetic acid.
The complexation of N-nitrosoiminodiacetic acid with f-block elements, including lanthanides and actinides, is particularly relevant in the context of nuclear waste management and environmental remediation. The presence of NIDA has been identified in nuclear waste tanks, likely formed from the nitrosation of iminodiacetic acid, a degradation product of more complex chelating agents like EDTA. pnnl.govresearchgate.net
While direct thermodynamic data for the complexation of NIDA with these radionuclides are scarce, extensive research on similar aminocarboxylate ligands like NTA and EDTA provides a basis for understanding these interactions. Studies on the complexation of Eu(III), Am(III), and Cm(III) with NTA and EDTA reveal the formation of highly stable complexes. nih.govresearchgate.netresearchgate.net For example, the complexation of Eu(III) and Cm(III) with NTA shows the formation of both 1:1 and 1:2 metal-to-ligand complexes. nih.gov It is reasonable to infer that NIDA, as a tridentate ligand, would also form stable complexes with these trivalent lanthanide and actinide ions.
The complexation behavior is influenced by the ionic radius and charge of the metal ion. Generally, for a given ligand, the stability of the complexes increases with increasing charge and decreasing ionic radius of the metal ion. The coordination chemistry of uranium (in its common U(VI) oxidation state as the uranyl ion, UO₂²⁺) with various ligands is also well-documented, although specific data for NIDA is lacking.
Table 2: Complexation Data for Related Aminocarboxylate Ligands with Lanthanides and Actinides
| Ligand | Metal Ion | Log β (1:1) | Log β (1:2) | Reference |
| NTA | Eu(III) | 11.4 ± 0.1 | 20.2 ± 0.2 | nih.gov |
| EDTA | Eu(III) | ~15.9-16.1 | - | researchgate.net |
| EDTA | Am(III) | ~15.9-16.1 | - | researchgate.net |
| EDTA | Cm(III) | ~15.9-16.1 | - | researchgate.net |
This table presents data for related ligands to provide context for the expected behavior of N-nitrosoiminodiacetic acid.
Analytical Methodologies for Characterization and Detection
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are indispensable for the definitive structural confirmation of NIDA. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Electronic (UV-Vis) spectroscopy provide detailed information about the molecular framework, constituent functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13). oregonstate.edu For Nitrosoiminodiacetic acid, NMR is essential for confirming the connectivity of atoms and the presence of the nitroso group attached to the nitrogen atom.
In a ¹H NMR spectrum of NIDA, the two methylene (B1212753) (-CH₂-) groups are chemically non-equivalent due to the asymmetry introduced by the nitroso group. This would result in two distinct signals, likely complex multiplets, as the protons on each methylene group would also be non-equivalent. The integration of these signals would correspond to the four methylene protons.
The ¹³C NMR spectrum provides complementary information. nih.gov It would be expected to show signals for the two distinct methylene carbons and the two carboxyl carbons (-COOH). The chemical shifts of the carbons attached to the nitrogen would be significantly influenced by the electronegativity and magnetic anisotropy of the adjacent nitroso group. pitt.edu While specific experimental data is not widely published, the expected signals can be predicted based on the structure.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | δ₁ | Multiplet | Represents the two protons of one -CH₂- group. |
| ¹H | δ₂ | Multiplet | Represents the two protons of the second, non-equivalent -CH₂- group. |
| ¹³C | δ₃ | Singlet | Corresponds to one of the -CH₂- carbons. |
| ¹³C | δ₄ | Singlet | Corresponds to the second, non-equivalent -CH₂- carbon. |
| ¹³C | δ₅ | Singlet | Corresponds to one of the -COOH carbons. |
| ¹³C | δ₆ | Singlet | Corresponds to the second, non-equivalent -COOH carbon. |
Note: Specific chemical shift values (δ) are dependent on the solvent and experimental conditions. sigmaaldrich.comlibretexts.org
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. rsc.org IR spectroscopy measures the absorption of infrared radiation by molecules with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light from molecules with a changing polarizability. youtube.comnih.gov These techniques are complementary and provide a molecular fingerprint. savemyexams.com
For this compound, IR spectroscopy would clearly show the presence of the carboxylic acid groups. A very broad absorption band is expected in the range of 2500–3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxyl groups. wpmucdn.com A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would appear around 1700–1725 cm⁻¹. wpmucdn.comspectroscopyonline.com
The N-N=O stretching vibration of the nitroso group gives rise to characteristic bands in the IR spectrum, typically found in the 1400-1500 cm⁻¹ region. The C-N stretching vibrations would also be present. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending vibrations that are unique to the molecule. rsc.org
Raman spectroscopy is particularly useful for observing more symmetric, less polar bonds. msu.edu It would also detect the carbonyl and other key functional groups, providing complementary data to the IR spectrum for a comprehensive vibrational analysis.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | IR | 2500 - 3300 | Broad, Strong |
| C-H (Methylene) | Stretching | IR, Raman | 2850 - 3000 | Medium to Strong |
| C=O (Carboxylic Acid) | Stretching | IR, Raman | 1700 - 1725 | Strong (IR), Variable (Raman) |
| N-N=O (Nitroso) | Stretching | IR, Raman | ~1400 - 1500 | Medium to Strong |
| C-N | Stretching | IR, Raman | ~1000 - 1250 | Medium |
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of UV or visible light, which causes the promotion of electrons from lower to higher energy molecular orbitals. technologynetworks.comlibretexts.org This technique is particularly useful for identifying molecules containing chromophores—parts of a molecule that absorb light.
The N-nitroso group (-N=O) in this compound acts as a distinct chromophore. It undergoes a weak n→π* electronic transition, which involves the excitation of a non-bonding electron from the nitrogen or oxygen atom to an antibonding π* orbital. This transition typically results in an absorption band in the near-UV region, often between 300 and 400 nm. bspublications.net For some N-nitroso compounds, this absorption can extend into the visible spectrum, potentially imparting a pale yellow color. The presence of this characteristic absorption band provides strong evidence for the existence of the nitroso functionality within the molecule. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Chromatographic Separation Techniques
Chromatographic methods are essential for separating NIDA from other components in a mixture prior to its detection and quantification. Due to the polar and non-volatile nature of NIDA, specific strategies are required for both gas and liquid chromatography.
Gas chromatography (GC) is a powerful separation technique, but it requires analytes to be volatile and thermally stable. akjournals.com this compound, being a polar compound with two carboxylic acid groups, is non-volatile. Therefore, a chemical derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.
A common derivatization strategy involves esterification of the carboxylic acid groups. The reaction with boron trifluoride in methanol (B129727) (BF₃/methanol) is frequently employed. This reagent acts as a Lewis acid catalyst to convert the carboxylic acids into their corresponding methyl esters, creating the more volatile dimethyl nitrosoiminodiacetate.
It is crucial to note that NIDA is often identified as an artifact of this derivatization procedure. If the precursor compound, iminodiacetic acid (IDA), is present in the sample along with sources of nitrite (B80452) (such as nitrate (B79036) and nitrite salts), the acidic conditions of the BF₃/methanol derivatization can promote the nitrosation of IDA, leading to the in-situ formation of NIDA.
Following separation on the GC column, the eluting derivatized compound is introduced into a mass spectrometer (MS). The MS ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both molecular weight information and a fragmentation pattern that serves as a structural fingerprint. For the dimethyl ester of NIDA, a characteristic ion is observed at m/z 180.
Table 3: GC/MS Analysis of this compound
| Parameter | Description |
| Derivatization Reagent | Boron trifluoride in methanol (BF₃/methanol) |
| Reaction | Esterification of carboxylic acid groups to methyl esters |
| Derivatized Product | Dimethyl nitrosoiminodiacetate |
| Potential Artifact | Formation from Iminodiacetic Acid (IDA) + Nitrite under acidic conditions |
| Detection Method | Mass Spectrometry (MS) |
| Key Ion (m/z) | m/z 180 (for derivatized NIDA) |
Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique that is exceptionally well-suited for the analysis of polar, non-volatile compounds like NIDA in complex mixtures. mdpi.com A key advantage of LC is that it often allows for the direct analysis of the compound without the need for derivatization. mdpi.com
In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC). To avoid the artifactual formation of NIDA from its precursors, the mobile phase conditions can be controlled. For instance, using a basic mobile phase (e.g., pH 10.5) can suppress the acid-catalyzed nitrosation of iminodiacetic acid.
After separation, the analyte is ionized, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and usually produces the protonated molecular ion [M+H]⁺. For underivatized NIDA (MW: 162.10 g/mol ), this parent ion would have an m/z of 163. This parent ion is then selected and subjected to collision-induced dissociation (CID) to generate a set of characteristic fragment ions (product ions). This two-stage mass analysis (MS/MS) provides very high specificity and allows for reliable quantification even at trace levels.
Table 4: LC-MS/MS Parameters for this compound Analysis
| Parameter | Description |
| Separation Technique | High-Performance Liquid Chromatography (HPLC) |
| Derivatization | Typically not required |
| Mobile Phase Consideration | Basic pH (e.g., 10.5) can prevent artifact formation |
| Ionization Technique | Electrospray Ionization (ESI) |
| Parent Ion (underivatized) | [M+H]⁺ at m/z 163 |
| Analysis Mode | Tandem Mass Spectrometry (MS/MS) for specific detection of parent-to-fragment transitions |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Electrochemical and Potentiometric Methods for Chemical Equilibria
Potentiometric titration is a fundamental electrochemical method used to determine the concentration of an analyte and to study its chemical equilibria, such as acid-base dissociation constants (pKa values). univer.kharkov.uabyjus.com The technique involves monitoring the potential difference between an indicator electrode and a reference electrode as a titrant of known concentration is added to the sample solution. byjus.com A sharp change in potential signals the equivalence point of the reaction. univer.kharkov.ua
This methodology is particularly useful for characterizing acids and bases. byjus.com For polyprotic acids like NIDA, which has multiple acidic protons, potentiometric titration can elucidate the stepwise dissociation constants, provided they differ sufficiently. univer.kharkov.ua The process involves the meticulous preparation of stock solutions of a strong acid, a strong base, and the ligand (NIDA) itself, all within a medium of constant ionic strength. cost-nectar.eu By titrating the NIDA solution with a standardized strong base, a curve of potential (or pH) versus the volume of titrant is generated, from which the equilibrium constants can be calculated using specialized software programs. cost-nectar.eunih.gov
In the context of waste characterization, potentiometric titration with standardized hydrochloric acid (HCl) has been used to determine component concentrations, including those related to NIDA. pnnl.gov The susceptibility of an amine to nitrosation is related to its basicity, which can be expressed as the pKa of its conjugate acid (pKaH). pharmaexcipients.com Potentiometric methods are essential for experimentally determining these pKa values, which are critical for predicting the likelihood of nitrosamine (B1359907) formation under specific conditions. pharmaexcipients.com
Development of Reference Standards for Analytical Validation
The availability of high-purity, well-characterized reference standards is fundamental for the validation of analytical methods, quality control (QC), and ensuring regulatory compliance. veeprho.com this compound is available as a highly characterized reference material that is crucial for a variety of analytical applications. veeprho.comaxios-research.com These standards are essential for developing and validating analytical methods, including establishing detection limits and quantifying impurity levels. veeprho.com
Reference standards for NIDA are used in both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) to ensure that trace nitroso impurities in pharmaceutical products remain within safety limits set by regulatory bodies like the FDA and EMA. veeprho.com Suppliers provide these standards with a comprehensive Certificate of Analysis, which includes information on purity, identity, and other relevant properties. schd-shimadzu.com The minimum purity for commercially available NIDA reference standards is often 95.00% or higher. schd-shimadzu.com
The production and certification of these materials, often known as Certified Reference Materials (CRMs), are conducted under stringent quality systems, such as ISO 17034 and ISO/IEC 17025, to ensure their accuracy and reliability. These standards are indispensable for the accurate calibration of analytical instruments and the validation of quantitative methods.
The table below lists providers and typical information associated with N-Nitrosoiminodiacetic acid reference standards.
| Provider/Source | CAS Number | Molecular Formula | Purity | Application | Source |
| Veeprho | 25081-31-6 | C₄H₆N₂O₅ | Highly Characterized | Method Development, Validation, QC | veeprho.com |
| Shimadzu | 25081-31-6 | C₄H₆N₂O₅ | Min. 95.00% | Environmental Applications | schd-shimadzu.com |
| SynZeal | 25081-31-6 | C₄H₆N₂O₅ | - | Method Development, Validation, QC | |
| Axios Research | 25081-31-6 | - | Fully Characterized | Reference Standard for API Misc. | axios-research.com |
Environmental Chemistry and Biogeochemical Transformations
Occurrence and Distribution in Environmental Compartments
Nitrosoiminodiacetic acid (NIDA) has been identified as a component in complex industrial and hazardous waste mixtures, most notably in the high-level radioactive waste stored in tanks at the Hanford Site in Washington State. akjournals.com Analyses of core samples from these waste tanks, such as Tank 241-SY-101, have consistently detected NIDA alongside a variety of other organic chelating agents and carboxylic acids.
Interactive Table: Organic Compounds Detected in Hanford Tank Waste Alongside NIDA
| Compound | Concentration Range (µg/g) | Common Acronym |
|---|---|---|
| Ethylenediaminetetraacetic acid | 25–25,000 | EDTA |
| Nitrilotriacetic acid | 115–237 | NTA |
| Succinic acid | 80–708 | SA |
| Citric acid | Detected | CA |
| Ethylenediaminetriacetic acid | Detected | ED3A |
| Oxalic acid | Detected | |
| Formic acid | Detected | |
| Glycolic acid | Detected |
The occurrence of this compound in the environment is primarily linked to its formation from the degradation of other widely used synthetic chelating agents, particularly Nitrilotriacetic acid (NTA). acs.orgepa.govevitachem.com The degradation pathway involves an initial transformation of NTA to Iminodiacetic acid (IDA), which can then be converted to NIDA through nitrosation. akjournals.comacs.org
The breakdown of NTA to IDA can occur through several mechanisms:
Photochemical Degradation : The ferric iron(III) complex of NTA (Fe(III)-NTA) is susceptible to rapid photodegradation when exposed to sunlight, yielding IDA as the principal product in nearly stoichiometric amounts. acs.orgijc.orgnih.gov This process is considered significant, especially in acidic waters. ijc.org The resulting IDA is much more resistant to further photodegradation under the same conditions. acs.org Studies have shown the half-life for the photodegradation of Fe(III)-NTA to be as short as 1.5 hours at a pH of 5.2 to 5.8. ijc.org
Biodegradation : While some studies have struggled to detect IDA from the bacterial degradation of NTA, it has been identified as a product. acs.orgnih.gov For instance, the bacterium Rhodococcus rhodochrous can biodegrade the FeNTA complex, producing IDA and glycine. nih.gov
Once IDA is present in an environmental sample, it can be converted to NIDA in the presence of a nitrosating agent, such as nitrite (B80452) (NO₂⁻), under acidic conditions. This reaction is a key concern, as the secondary amine structure of IDA makes it a precursor to the formation of a carcinogenic N-nitroso compound. acs.org The potential for this conversion has been a significant point of environmental concern regarding the large-scale use of NTA. acs.org It is important to recognize that this nitrosation can also occur as an unintended artifact during the analysis of waste samples, particularly when acidic derivatization methods are used. akjournals.comresearchgate.net
Presence in Industrial and Hazardous Wastes
Environmental Fate and Transport Mechanisms
Synthetic chelating agents and their degradation products play a critical role in the transport of contaminants in subsurface environments. akjournals.comresearchgate.net Compounds like EDTA and NTA are known to form strong, water-soluble complexes with a wide range of heavy metals and radionuclides, which can significantly increase their mobility in soil and groundwater. akjournals.comresearchgate.netresearchgate.net This enhanced mobility poses a risk of groundwater contamination, as demonstrated by studies at sites like Oak Ridge National Laboratory and Maxey Flats, where EDTA has facilitated the migration of radionuclides such as Cobalt-60 and Plutonium. akjournals.com
While direct studies on NIDA's specific impact on metal and radionuclide transport are limited, its role can be inferred from its chemical nature as a chelating agent and its relationship to parent compounds like NTA. akjournals.comresearchgate.net The codisposal of chelators like NTA with radioactive waste is known to increase the dispersal of radionuclides. researchgate.net Given that NIDA is a stable degradation product of NTA, its presence in waste leachates could contribute to the complexation and subsequent mobilization of these hazardous substances. researchgate.netacs.org The persistence of these chelate-radionuclide complexes in the subsurface is a key factor in their environmental fate. researchgate.net The mobility of metals in soil is highly dependent on factors like pH and organic matter content, which influence adsorption and desorption processes. mdpi.compjoes.comresearchgate.net An increase in dissolved organic matter, including chelators, can combine with heavy metals and enhance their mobility. mdpi.com
The degradation of NIDA and its parent compounds can proceed through both photochemical and biological pathways. In aqueous environments, the photodegradation of the iron(III) complex of NTA is a key process that leads to the formation of IDA, formaldehyde (B43269), and CO₂. nih.gov This photoredox process involves the reduction of Fe(III) to Fe(II) and the oxidation of the NTA ligand. nih.gov The resulting IDA is relatively stable to further photodegradation but can be slowly broken down to glycine. acs.org
The N-nitroso group of NIDA itself can be cleaved under certain conditions. For instance, prolonged heating in acidic conditions can cause hydrolysis, reverting the compound back to its secondary amine precursor, IDA. epa.gov
Biodegradation also plays a role in the fate of these compounds. The FeNTA complex is biodegradable by microorganisms like Rhodococcus rhodochrous, which transform it into products including IDA and glycine. nih.gov The presence of such microorganisms in soil and water systems is crucial for the natural attenuation of these chelating agents. However, the degradation rates can be influenced by the presence of metal ions; some metal-NTA complexes, such as those with copper, nickel, and lead, may be very slowly degradable. ijc.org
Potential to Enhance Mobility of Heavy Metals and Radionuclides in Subsurface Environments
Analytical Challenges in Environmental Monitoring
The environmental monitoring of this compound is fraught with significant analytical challenges, primarily the risk of forming the compound as an artifact during sample analysis. akjournals.com This issue complicates efforts to determine whether NIDA is genuinely present in an environmental or waste sample or if it is an unintentional byproduct of the detection method. researchgate.net
The principal challenge arises from the analytical techniques themselves. Gas chromatography/mass spectrometry (GC/MS) is a common method for identifying and quantifying low-volatility, high-polarity compounds like NIDA, but it requires a preliminary derivatization step to make the analytes volatile. akjournals.comresearchgate.net A widely used derivatization reagent is boron trifluoride in methanol (B129727) (BF₃/methanol) under heated, acidic conditions. akjournals.com These very conditions are favorable for the nitrosation of any Iminodiacetic acid (IDA) present in the sample, especially when nitrites are also present, leading to the artificial formation of NIDA. akjournals.com Studies have confirmed that reacting IDA with BF₃/methanol in a simulated waste matrix containing nitrite produces NIDA as the major product.
To address this, researchers have explored alternative methods and verification steps:
Alternative Analytical Methods : The use of thermospray liquid chromatography/mass spectrometry (LC/MS) under basic conditions (e.g., pH 10.5) has been shown to reduce or eliminate the artifactual formation of nitroso compounds, providing a more accurate picture of their in-situ presence. Analysis of tank waste under strictly basic conditions indicated that NIDA formation was indeed an artifact of the acidic derivatization process.
Comparative Analysis : To distinguish between naturally occurring NIDA and analytical artifacts, a key strategy is to compare the results from the artifact-prone derivatization GC/MS method with those from a non-acidic LC/MS method.
Isotopic Labeling : Spiking samples with isotopically labeled IDA can help track its conversion rate to NIDA during the analytical process, allowing for a more accurate assessment.
Interactive Table: Analytical Methods for NIDA and Associated Challenges
| Analytical Method | Principle | Advantages | Challenges/Disadvantages |
|---|---|---|---|
| Derivatization GC/MS | Volatilizes NIDA for gas chromatography by converting it to a methyl ester using reagents like BF₃/methanol. akjournals.com | High sensitivity and separation efficiency. akjournals.com | High potential for artifactual formation of NIDA from IDA under acidic derivatization conditions. akjournals.com |
| LC/MS with Acidic Mobile Phase | Separates compounds in a liquid phase and detects them by mass spectrometry without derivatization. | Direct analysis is possible. | Acidic conditions of the mobile phase can inadvertently promote the formation of NIDA. |
| Thermospray LC/MS with Basic Mobile Phase | LC/MS analysis performed under basic conditions (e.g., pH 10.5). | Reduces or prevents the artifactual formation of nitroso compounds, improving accuracy. | May have different sensitivity or separation characteristics compared to acidic methods. |
Theoretical and Computational Chemistry
Electronic Structure Calculations and Molecular Properties
Electronic structure calculations are fundamental to understanding the intrinsic properties of NIDA. Methods such as Density Functional Theory (DFT) and ab initio calculations, including Molecular Orbital (MNDO) calculations, have been applied to molecules of this class. grafiati.com These computational techniques allow for the determination of various molecular descriptors.
| Computed Molecular Property | Value | Source |
| Molecular Formula | C₄H₆N₂O₅ | PubChem nih.gov |
| Molecular Weight | 162.10 g/mol | PubChem nih.gov |
| InChIKey | XLYVHYXTFHZCNY-UHFFFAOYSA-N | PubChem nih.gov |
| Canonical SMILES | C(C(=O)O)N(CC(=O)O)N=O | PubChem nih.gov |
This table is populated with computationally derived data.
The electronic properties of NIDA are largely dictated by its functional groups: two carboxylic acid moieties, a central amine nitrogen, and a nitroso group. Molecular orbital (MO) theory helps in elucidating the distribution of electrons and identifying the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For nitroso compounds, the HOMO is often associated with the lone pair electrons on the oxygen and nitrogen atoms, while the LUMO is typically the π* antibonding orbital of the N=O group. researchgate.net The energy gap between these orbitals is crucial for predicting the molecule's electronic transitions and reactivity.
The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. For NIDA, high electron density is expected around the oxygen atoms of the carboxyl and nitroso groups, making them potential sites for electrophilic attack and coordination with metal cations. Conversely, the hydrogen atoms of the carboxylic acids are electron-deficient.
Nitrosoiminodiacetic acid possesses significant conformational flexibility due to the rotation around its single bonds (C-C, C-N, and N-N). Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule (conformers) and their relative energies.
Computational methods can map the potential energy surface of the molecule by systematically rotating these bonds. This analysis helps determine the global minimum energy conformer, which is the most stable arrangement, as well as other low-energy local minima. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, which is critical for understanding which structures are most likely to participate in chemical reactions or chelation. Key rotational barriers would involve the orientation of the two carboxymethyl arms relative to each other and the orientation of the nitroso group.
Molecular Orbitals and Electron Density Distribution
Reaction Mechanism Predictions and Pathway Elucidation
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving NIDA. One of the most significant reaction pathways is its formation via the nitrosation of iminodiacetic acid (IDA). This reaction typically occurs under acidic conditions in the presence of a nitrosating agent, such as nitrous acid. Theoretical models can elucidate the step-by-step mechanism, including the formation of intermediates and the calculation of activation energies for each step. It has been noted that NIDA can be formed as an artifact during analytical derivatization procedures under acidic conditions. researchgate.net
Other predicted reaction pathways for NIDA include:
Denitrosation: Under certain acidic conditions, the nitroso group can be cleaved to regenerate the parent amine, iminodiacetic acid. smolecule.com
Reduction: The nitroso group can be computationally modeled to undergo reduction to form the corresponding hydrazine (B178648) derivative or amine.
Oxidation: The nitroso group can be oxidized to a nitro group (-NO₂).
Alkylation: Like other nitrosamines, NIDA could potentially form reactive diazonium ion intermediates, which are known to be alkylating agents. evitachem.compharmaexcipients.com
Spectroscopic Property Predictions and Interpretations
Theoretical calculations can predict various spectroscopic properties of NIDA, which can then be compared with experimental data for validation and interpretation. veeprho.com
NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. veeprho.com These predictions help in assigning the signals in an experimental spectrum to specific atoms in the molecule. For NIDA, distinct signals would be predicted for the two non-equivalent methylene (B1212753) (-CH₂-) carbons and protons.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculations help in assigning specific absorption bands to the vibrational modes of the functional groups, such as the C=O and O-H stretches of the carboxylic acids and the N=O stretch of the nitroso group.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) or other multiconfigurational methods can predict the ultraviolet-visible (UV-Vis) absorption spectrum. For nitroso compounds, a characteristic weak absorption in the visible region is often attributed to an n(O) → π*(NO) electronic transition. researchgate.net Calculations can pinpoint the energy and intensity of this and other transitions in the UV region.
| Spectroscopic Technique | Predicted Key Feature | Associated Functional Group / Transition |
| ¹³C NMR | ~170-180 ppm | Carboxylic acid carbon (C=O) |
| ¹H NMR | ~3-4 ppm | Methylene protons (-CH₂-) |
| IR Spectroscopy | ~1700-1750 cm⁻¹ | Carbonyl stretch (C=O) |
| IR Spectroscopy | ~1450-1500 cm⁻¹ | Nitroso stretch (N=O) |
| UV-Vis Spectroscopy | Weak absorption | n(O) → π*(NO) |
This table presents theoretically expected spectroscopic features based on the known properties of NIDA's functional groups.
Ligand-Metal Interaction Modeling and Chelation Thermodynamics
This compound is structurally similar to iminodiacetic acid, a well-known chelating agent. smolecule.comcymitquimica.com The presence of two carboxylate groups and a central nitrogen atom allows NIDA to act as a polydentate ligand, forming stable complexes with various metal ions. chemicalland21.comnih.gov
Computational modeling is used to study these ligand-metal interactions in detail. By modeling the NIDA-metal complex, researchers can predict:
Coordination Geometry: The preferred three-dimensional arrangement of the ligand around the central metal ion.
Bonding Characteristics: The nature and strength of the coordinate bonds between the metal and the donor atoms (oxygens and nitrogen) of NIDA.
Binding Energies: The energy released upon the formation of the complex, indicating its stability.
The thermodynamics of chelation can also be calculated, providing values for the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation. The chelate effect, where a polydentate ligand forms a more stable complex than comparable monodentate ligands, is largely driven by a favorable increase in entropy. chemicalland21.com Thermodynamic studies on similar aminopolycarboxylate ligands like EDTA and DTPA with lanthanide and actinide ions provide a framework for understanding the potential behavior of NIDA, which has been identified as a component in nuclear waste where chelation influences metal mobility. researchgate.netresearchgate.net
| Thermodynamic Parameter | Significance in Chelation |
| ΔG (Gibbs Free Energy) | A negative value indicates a spontaneous complex formation. |
| ΔH (Enthalpy) | A negative value indicates the reaction is exothermic, releasing heat. |
| ΔS (Entropy) | A positive value, often large for chelation, indicates increased disorder and is a major driving force for the reaction (the "chelate effect"). chemicalland21.com |
This table outlines the key thermodynamic parameters used to characterize the stability of metal-ligand complexes.
Chemical Interactions in Biochemical Systems Focus on Molecular Reactivity, Excluding Clinical/toxicological Outcomes
Reactivity with Nucleophilic Sites on Biomolecules and Chemical Modulations
The nitroso group in N-nitroso compounds is a key determinant of their chemical reactivity. In the case of Nitrosoiminodiacetic acid, this functional group allows for interaction with various nucleophilic sites present on biomolecules. The reactivity of the nitroso group can lead to the formation of covalent bonds with these nucleophiles, a process that can modulate the structure and function of the target biomolecules.
Typical reactions involving the nitroso group include nucleophilic substitution, where the nitroso group is attacked by a nucleophile, resulting in the formation of new chemical bonds. smolecule.com Additionally, under acidic conditions, N-nitroso compounds can undergo denitrosation, a reaction that can be catalyzed by various nucleophiles, leading to the removal of the nitroso group and the regeneration of the corresponding amine. smolecule.com
The chemical environment can modulate the reactivity of this compound. For instance, the compound can undergo oxidation, where the nitroso group is converted to a nitro group, or reduction, where it is transformed into an amine. These transformations alter the chemical properties of the molecule and its potential to interact with biomolecules.
The table below summarizes the types of chemical reactions this compound can undergo, which influences its interaction with biomolecules.
| Reaction Type | Description | Potential Effect on Biomolecules |
| Nucleophilic Substitution | The nitroso group is attacked by a nucleophile (e.g., on a protein or DNA). smolecule.com | Formation of a covalent adduct with the biomolecule. |
| Denitrosation | Removal of the nitroso group, often under acidic conditions. smolecule.com | Regeneration of the parent amine (iminodiacetic acid) and release of a nitrosating agent. |
| Oxidation | The nitroso group is oxidized to a nitro group. | Alters the electronic properties and reactivity of the compound. |
| Reduction | The nitroso group is reduced to an amino group. | Changes the chemical nature of the compound, forming aminoiminodiacetic acid. |
Role as a Chemical Precursor or Metabolite in Controlled Biochemical Studies
This compound can be formed from its precursor, iminodiacetic acid (IDA), through a process called nitrosation. This reaction typically occurs when IDA reacts with a nitrosating agent, such as nitrite (B80452), under acidic conditions. This formation has been noted as a potential artifact during analytical derivatization processes.
In the context of biochemical studies, particularly those investigating the metabolism of the herbicide glyphosate (B1671968), the formation of N-nitroso compounds is a relevant area of research. Glyphosate itself is an amino acid-like structure. nih.gov While the primary metabolite of glyphosate is aminomethylphosphonic acid (AMPA), the metabolic pathways can be complex. nih.gov One of the degradation pathways of glyphosate involves the formation of sarcosine. nih.govresearchgate.net Although not a direct metabolite, the potential for N-nitrosation of glyphosate and its metabolites under certain in vitro conditions is a subject of study. For instance, N-nitrosoglyphosate (NNG) can be formed in the presence of nitrite.
While direct evidence for the in vivo metabolism of glyphosate to this compound is not established, the study of such potential transformations in controlled laboratory settings is important for understanding the full spectrum of possible biochemical reactions involving glyphosate and its derivatives.
The following table outlines the precursor relationship and potential metabolic context of this compound.
| Compound | Role | Biochemical Context |
| Iminodiacetic Acid (IDA) | Precursor | Can be nitrosated to form this compound under acidic conditions with a nitrosating agent. |
| Glyphosate | Related Compound | Studies investigate the potential for nitrosation of glyphosate and its metabolites in vitro, though direct conversion to NIDA is not a primary metabolic pathway. |
| Sarcosine | Glyphosate Metabolite | A known metabolite of glyphosate, which, like other amines, could potentially undergo nitrosation in specific chemical environments. nih.govresearchgate.net |
Investigations of Enzyme-Ligand Interactions in In Vitro Systems
The interaction between small molecules (ligands) and enzymes is a fundamental aspect of biochemistry. frontiersin.org These interactions, which can be studied using various in vitro techniques, are governed by factors such as molecular shape, charge distribution, and the formation of non-covalent bonds like hydrogen bonds, hydrophobic interactions, and van der Waals forces.
In the context of this compound, its structural features, including the two carboxylic acid groups and the nitroso group, suggest the potential for it to act as a ligand for certain enzymes. smolecule.com The carboxylic acid moieties can participate in ionic interactions and hydrogen bonding, which are common in enzyme active sites. nih.gov
While specific, detailed studies on the interaction of this compound with a wide range of enzymes are not extensively documented in publicly available literature, general principles of enzyme-ligand interactions can be applied. In vitro methods such as native mass spectrometry can directly observe protein-ligand binding and provide information on binding affinities and stoichiometry. nih.gov Computational methods like molecular docking are also employed to predict the binding mode and affinity of a ligand to a protein's active or allosteric site. researchgate.net
For a molecule like this compound, in vitro studies would be necessary to determine if it can bind to and potentially modulate the activity of specific enzymes. Such studies would elucidate the nature of the binding, whether it is competitive, non-competitive, or allosteric, and the specific amino acid residues involved in the interaction.
The table below describes the potential types of interactions that could be investigated between this compound and an enzyme in an in vitro system.
| Interaction Type | Description | Investigative Methods |
| Binding Affinity | The strength of the interaction between NIDA and an enzyme. | Isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), native mass spectrometry. nih.gov |
| Binding Stoichiometry | The number of NIDA molecules that bind to a single enzyme molecule. | Native mass spectrometry, analytical ultracentrifugation. nih.gov |
| Binding Site Identification | Determining the specific location on the enzyme where NIDA binds. | X-ray crystallography of the enzyme-ligand complex, NMR spectroscopy, site-directed mutagenesis. |
| Conformational Changes | Changes in the enzyme's three-dimensional structure upon NIDA binding. | Circular dichroism (CD) spectroscopy, hydrogen-deuterium exchange mass spectrometry (HDX-MS). nih.gov |
Future Research Directions and Unexplored Chemical Reactivities
Development of Novel Synthetic Strategies and Derivatization Approaches
The primary route to Nitrosoiminodiacetic acid involves the nitrosation of iminodiacetic acid, typically using nitrous acid under acidic conditions. smolecule.com Future research should focus on developing more efficient, selective, and environmentally benign synthetic methodologies.
Key Research Areas:
Alternative Nitrosating Agents: Investigating milder and more selective nitrosating agents beyond traditional nitrous acid could lead to higher yields and fewer byproducts.
Catalytic Approaches: The use of catalysts, such as Lewis acids, has been shown to promote the nitrosation of iminodiacetic acid. Further exploration of various catalytic systems could optimize reaction conditions and improve efficiency.
Continuous Flow Synthesis: Transitioning from batch to continuous flow reactors for the synthesis of iminodiacetic acid, the precursor to NIDA, has shown promise in industrial production. smolecule.com Applying this technology to the nitrosation step could offer better control over reaction parameters and enhance scalability.
Derivatization for Enhanced Functionality: The synthesis of novel NIDA derivatives by introducing different functional groups could lead to compounds with tailored properties for specific applications. This could involve modifications to the carboxylic acid groups or the imino nitrogen.
Exploration of Advanced Catalytic Applications and Reagent Design
The reactivity of the nitroso group suggests that NIDA and its derivatives could serve as valuable reagents or catalysts in organic synthesis. rsc.orgresearchgate.net Nitroso compounds are known to participate in a variety of transformations, including acting as electrophiles in carbon-nitrogen and carbon-oxygen bond-forming reactions. rsc.org
Potential Applications:
Asymmetric Catalysis: Designing chiral NIDA-based ligands for transition metal catalysts could enable new enantioselective transformations.
Oxidizing and Reducing Agents: The nitroso group can be either oxidized to a nitro group or reduced to an amine, suggesting potential applications as a redox-active reagent.
Directing Group in C-H Functionalization: The N-nitroso group can act as a directing group in C-H functionalization reactions, offering a powerful tool for the selective modification of organic molecules. researchgate.net
Elucidation of Complex Environmental Transformation Mechanisms
The environmental fate of this compound is an area of significant importance, particularly given its detection in environments such as nuclear waste tanks. Understanding its degradation pathways and transformation products is crucial for assessing its environmental impact.
Research Focus:
Biodegradation Studies: Investigating the microbial degradation of NIDA is essential. Some studies have suggested the possibility of NTA degradation into secondary amines that could then be nitrosated to form compounds like NIDA. epa.gov Research has identified bacterial strains capable of degrading related polycyclic aromatic hydrocarbons through dioxygenase genes like nidA. asm.orgnih.govnih.gov
Photodegradation: The stability of NIDA under prolonged UV exposure needs to be systematically studied to determine its persistence in sunlit environments.
Reaction with Environmental Contaminants: Exploring the reactions of NIDA with other common environmental pollutants could reveal synergistic or antagonistic effects and the formation of new, potentially more hazardous, transformation products.
Design of Novel Coordination Architectures for Specific Chemical Separations or Sequestration
The structural similarity of this compound to well-known chelating agents like iminodiacetic acid and nitrilotriacetic acid (NTA) suggests its potential in coordination chemistry. smolecule.comcymitquimica.comevitachem.com Its ability to form complexes with metal ions could be harnessed for various applications.
Potential Research Directions:
Selective Metal Ion Binding: Synthesizing and characterizing the coordination complexes of NIDA with a range of metal ions will be crucial. The goal is to design ligands with high selectivity for specific metals, which could be valuable for:
Wastewater Treatment: Removing heavy metal contaminants from industrial effluents.
Hydrometallurgy: Separating and purifying valuable metals from ores.
Radionuclide Sequestration: Given its presence in nuclear waste, investigating the ability of NIDA and its derivatives to form stable complexes with radionuclides could lead to new strategies for nuclear waste management.
Integration of Multi-Spectroscopic and Computational Analytical Approaches for Comprehensive Characterization
A thorough understanding of the structure, properties, and reactivity of this compound requires a multi-faceted analytical approach that combines experimental and theoretical methods.
Essential Techniques:
Advanced Spectroscopic Methods: While basic characterization data exists, a more in-depth analysis using techniques like high-resolution mass spectrometry (HRMS), multi-dimensional NMR spectroscopy, and X-ray crystallography will provide a more complete picture of NIDA's structure and its interactions. nih.govveeprho.com
Computational Modeling: Quantum chemical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of NIDA and its derivatives. insidequantumtechnology.comnih.gov These computational studies can complement experimental findings and guide the design of new molecules with desired properties. The National Institute on Drug Abuse (NIDA) has shown interest in utilizing advanced computational approaches to understand complex molecular interactions, a strategy that could be applied to the study of this compound. insidequantumtechnology.comnih.govdrugtargetreview.com
By pursuing these future research directions, the scientific community can unlock a deeper understanding of this compound, potentially leading to novel applications in synthesis, catalysis, environmental remediation, and materials science.
Q & A
Q. What are the primary synthetic pathways for NIDA formation in laboratory or environmental settings?
NIDA is synthesized via the reaction of iminodiacetic acid (IDA) with nitrite under acidic conditions, often catalyzed by Lewis acids like boron trifluoride (BF₃)/methanol. This derivatization process promotes nitroso group incorporation into IDA, forming NIDA as the major product. Acidic mobile phases in LC/MS or GC/MS analyses can also induce artifactual NIDA formation during sample preparation .
Q. Which analytical methods are most effective for detecting and quantifying NIDA in complex matrices?
- Derivatization GC/MS : IDA and NIDA are derivatized using BF₃/methanol, with detection via characteristic ions (e.g., m/z 134 for IDA and m/z 180 for NIDA) .
- LC/MS with acidic mobile phases : Enables direct analysis without derivatization, though acidic conditions may inadvertently promote NIDA formation .
- Thermospray LC/MS under basic conditions (pH 10.5) : Reduces artifactual nitroso compound formation, improving accuracy .
Q. How stable is NIDA under varying experimental conditions?
NIDA remains stable under derivatization conditions (e.g., BF₃/methanol), but its formation is pH-dependent. Acidic environments (pH < 3) favor synthesis, while basic conditions suppress artifactual generation during analysis .
Q. What compounds commonly co-occur with NIDA in environmental or waste samples?
NIDA is frequently detected alongside chelators and carboxylic acids in Hanford tank waste, including:
| Compound | Concentration Range (µg/g) | Source |
|---|---|---|
| EDTA | 25–25,000 | |
| Nitrilotriacetic acid (NTA) | 115–237 | |
| Succinic acid | 80–708 |
Advanced Research Questions
Q. How can researchers differentiate NIDA from structurally similar nitroso compounds (e.g., NED3A) in complex mixtures?
High-resolution mass spectrometry (HRMS) combined with retention time matching is critical. For example, NED3A (m/z 237) and NIDA (m/z 180) exhibit distinct fragmentation patterns. Deuterated internal standards (e.g., d₄-EDTA) improve specificity in GC/MS workflows .
Q. How should contradictory data on NIDA concentrations from different analytical methods be resolved?
Discrepancies often arise from method-specific artifacts. For instance:
- Derivatization GC/MS may overestimate NIDA due to in situ synthesis from IDA .
- Direct LC/MS under basic conditions provides more accurate quantification but requires validation against spiked samples .
Q. What strategies ensure accurate quantification of NIDA in high-radioactivity matrices like nuclear waste?
- Cation exchange pretreatment : Reduces radioactivity without altering organic carbon content .
- Single-ion monitoring (SIM) in GC/MS : Focuses on m/z 180 (NIDA) and m/z 134 (IDA) to minimize background interference .
- Standard addition with deuterated analogs : Corrects for matrix effects and recovery losses .
Q. What methodological guidelines ensure reproducibility in NIDA analysis?
Follow nucleic acid analysis standardization principles (e.g., Minimum Information for Biological and Biomedical Investigations) to:
Q. What role does NIDA play in nuclear waste tank chemistry?
NIDA acts as a chelator, potentially influencing metal speciation and gas generation (e.g., H₂) in Hanford tanks. It contributes to total organic carbon (TOC), accounting for 5–23% of TOC in Tank 101-SY samples .
Q. How can researchers distinguish between naturally occurring NIDA and analytical artifacts?
Artifactual NIDA forms during acidic derivatization or LC/MS with low-pH mobile phases. To confirm in situ presence:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
